(2S)-Ac4GalNAl

Beschreibung

Eigenschaften

IUPAC Name |

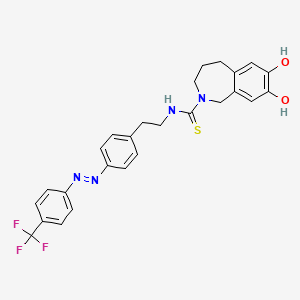

7,8-dihydroxy-N-[2-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N4O2S/c27-26(28,29)20-5-9-22(10-6-20)32-31-21-7-3-17(4-8-21)11-12-30-25(36)33-13-1-2-18-14-23(34)24(35)15-19(18)16-33/h3-10,14-15,34-35H,1-2,11-13,16H2,(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPZFJSJZPCWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of (2S)-Ac4GalNAl in Metabolic Labeling

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism, application, and methodologies associated with (2S)-Ac4GalNAl, a pivotal tool in the field of metabolic glycoengineering. It details the cellular processing of this unnatural sugar, its incorporation into distinct glycan types, and the subsequent bioorthogonal chemistries used for visualization and analysis.

Introduction to Metabolic Glycoengineering with Ac4GalNAl

Metabolic labeling, particularly metabolic glycoengineering (MGE), is a powerful and versatile technique for studying biological processes in living systems.[1] This strategy introduces subtle modifications into biomolecules, enabling their tracking and analysis without perturbing the native cellular environment.[1][2] At the forefront of MGE for studying glycosylation is the use of unnatural monosaccharide analogs bearing bioorthogonal functional groups.[3]

This compound (Tetraacetylated N-alkynyl-D-galactosamine) is an unnatural, cell-permeable monosaccharide building block designed for this purpose.[4] It is a derivative of N-acetylgalactosamine (GalNAc) featuring two key chemical modifications:

-

Peracetylation: Four acetyl groups ('Ac4') are attached to the hydroxyl groups of the sugar. This modification neutralizes the polarity of the molecule, significantly enhancing its ability to passively diffuse across the hydrophobic cell membrane.[5]

-

Bioorthogonal Handle: An alkynyl group ('Al') serves as a non-native, chemically inert functional group.[6] This alkyne handle can undergo a highly specific and efficient bioorthogonal reaction, known as a "click" reaction, with an azide-containing probe for detection.[6][7]

These features make Ac4GalNAl a robust tool for labeling and investigating the dynamics of protein glycosylation, a post-translational modification crucial to protein folding, stability, and cell communication.[1]

Core Mechanism of Action: From Uptake to Incorporation

The utility of Ac4GalNAl lies in its ability to hijack the cell's natural carbohydrate metabolism. The process involves a series of sequential enzymatic steps that convert the administered sugar into an activated nucleotide sugar donor, which is then incorporated into glycoproteins by glycosyltransferases.

Cellular Uptake and Activation

The mechanism begins with the introduction of Ac4GalNAl to the cellular environment, typically by addition to the culture medium.

-

Membrane Permeation: The acetylated, lipophilic Ac4GalNAl readily crosses the cell membrane into the cytoplasm.[5]

-

Cytosolic Deacetylation: Once inside the cell, non-specific cytosolic esterases hydrolyze the four acetyl esters, liberating the active, unnatural sugar, N-alkynylgalactosamine (GalNAl).[5]

-

Entry into the Salvage Pathway: The deacetylated GalNAl is recognized by the enzymes of the hexosamine salvage pathway, a metabolic route that recycles monosaccharides.[5][8] Specifically, it enters the GalNAc salvage pathway, where it is phosphorylated and ultimately converted to the high-energy nucleotide sugar donor, UDP-GalNAl .[5]

Dual-Pathway Labeling: A Key Feature

A critical aspect of the Ac4GalNAl mechanism is its ability to label two distinct types of O-linked glycosylation through metabolic cross-talk.

-

Mucin-Type O-Glycosylation: The newly synthesized UDP-GalNAl is a substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[5] These enzymes transfer the GalNAl sugar to serine and threonine residues on proteins in the Golgi apparatus, initiating mucin-type O-linked glycosylation.

-

O-GlcNAcylation: UDP-GalNAl can be converted to its epimer, UDP-N-alkynylglucosamine (UDP-GlcNAl), by the enzyme UDP-galactose 4'-epimerase (GALE).[9] This epimerized sugar donor is then utilized by the O-GlcNAc transferase (OGT) in the nucleus and cytoplasm to modify a vast number of intracellular proteins.[9][10] This allows Ac4GalNAl to serve as a robust reporter for O-GlcNAcylation, a dynamic regulatory post-translational modification akin to phosphorylation.[9][11]

The metabolic pathway of Ac4GalNAl is visualized in the diagram below.

References

- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-Ac4GalNAl: A Technical Guide to its Application in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Metabolic Glycan Labeling and Bioorthogonal Chemistry

(2S)-Ac4GalNAl, or peracetylated N-pentynyl-D-galactosamine, is a powerful chemical tool for the study of glycosylation, a critical post-translational modification of proteins. This synthetic monosaccharide analog enables the metabolic labeling of glycans within living cells and organisms. The key to its utility lies in the terminal alkyne group, a bioorthogonal chemical handle that allows for the specific detection and enrichment of glycosylated proteins through a highly selective reaction known as "click chemistry."

Once introduced to cells, the acetyl groups of this compound enhance its cell permeability. Inside the cell, esterases remove the acetyl groups, and the modified galactosamine analog is processed by the cellular machinery responsible for glycosylation. Specifically, it can be incorporated into O-linked glycoproteins, particularly in the study of mucin-type O-glycosylation and the dynamic O-GlcNAcylation of intracellular proteins. The presence of the alkyne group on these modified glycans provides a unique tag for subsequent chemical ligation to probes bearing a complementary azide group, enabling a wide range of analyses.

Key Applications in Chemical Biology

The primary application of this compound is in the metabolic labeling of glycoproteins to enable their visualization, identification, and quantification. This approach has become indispensable in the field of chemical biology for several key areas of research:

-

Proteomic Profiling of Glycoproteins: By coupling metabolic labeling with this compound to mass spectrometry-based proteomics, researchers can identify and quantify hundreds to thousands of glycosylated proteins from complex biological samples. This allows for a global view of the glycoproteome and how it changes in response to various stimuli or in disease states.

-

Studying O-GlcNAcylation Dynamics: O-GlcNAcylation is a dynamic and regulatory post-translational modification implicated in numerous cellular processes and diseases like cancer and neurodegeneration. This compound, or its glucosamine counterpart, allows for the specific labeling and analysis of O-GlcNAcylated proteins, providing insights into the enzymes that regulate this modification (OGT and OGA) and its crosstalk with other signaling modifications like phosphorylation.

-

Investigation of Mucin-Type O-Glycosylation: This type of glycosylation is crucial for the function of mucins and other secreted and cell-surface proteins. Metabolic labeling with this compound facilitates the study of the polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs) responsible for initiating this modification and helps to elucidate the roles of mucin-type O-glycans in health and disease.

-

Visualization of Glycans: The alkyne handle introduced by this compound can be reacted with azide-functionalized fluorescent dyes via click chemistry. This enables the imaging of glycosylation patterns in cells and tissues, providing spatial and temporal information about glycan localization and dynamics.

Quantitative Analysis of Glycosylation

A major advantage of using this compound is the ability to perform quantitative proteomics to assess changes in glycosylation levels. This is often achieved using stable isotope labeling techniques in combination with mass spectrometry. The following table provides a representative example of quantitative data that can be obtained from such an experiment, illustrating changes in O-GlcNAcylation on specific proteins in response to a cellular stimulus.

| Protein | Gene | Peptide Sequence | Fold Change (Stimulated/Control) | p-value |

| Alpha-enolase | ENO1 | T(O-GlcNAc)LGSDAIK | 2.5 | <0.01 |

| Pyruvate kinase | PKM | S(O-GlcNAc)FIDAAR | 1.8 | <0.05 |

| Heat shock protein 90 | HSP90AA1 | GVY(O-GlcNAc)SRAETVTK | 3.1 | <0.01 |

| 14-3-3 protein zeta/delta | YWHAZ | Y(O-GlcNAc)LAEVATGEK | -1.7 | <0.05 |

| Eukaryotic initiation factor 4A-I | EIF4A1 | S(O-GlcNAc)GSTK | 2.2 | <0.01 |

This table is a representative example compiled from typical quantitative proteomics data and does not represent a specific single study.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are generalized protocols for key experiments.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere and grow to approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare fresh cell culture medium and supplement it with the desired final concentration of this compound (typically in the range of 25-100 µM). The compound is usually dissolved in DMSO as a stock solution. A vehicle-only control (DMSO) should be prepared in parallel.

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium or the control medium.

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the metabolic incorporation of the alkyne-modified sugar into glycoproteins. The optimal incubation time should be determined empirically for each cell type and experimental goal.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any unincorporated sugar. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream applications such as click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the alkyne-labeled proteins) with the click chemistry reaction components. A typical reaction mixture includes:

-

Protein lysate (e.g., 1 mg of total protein)

-

Azide-biotin probe (e.g., Azide-PEG4-Biotin) at a final concentration of 100-200 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared) to a final concentration of 1 mM to reduce any disulfide bonds and maintain the copper catalyst in its active Cu(I) state.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to a final concentration of 100 µM to stabilize the Cu(I) catalyst.

-

Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

-

-

Reaction Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

Protein Precipitation: Precipitate the biotinylated proteins to remove excess click chemistry reagents. This can be achieved by adding three to four volumes of ice-cold acetone or methanol and incubating at -20°C for at least 2 hours.

-

Pelleting and Washing: Centrifuge the mixture to pellet the proteins. Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.

-

Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., a buffer containing SDS for subsequent SDS-PAGE).

Protocol 3: Enrichment and Mass Spectrometry Analysis of Glycopeptides

-

Enrichment of Biotinylated Proteins: Incubate the biotinylated protein sample with streptavidin-conjugated beads (e.g., streptavidin-agarose) to capture the labeled glycoproteins.

-

Washing: Thoroughly wash the beads with a series of stringent buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

-

Peptide Elution: Elute the glycopeptides from the beads.

-

Mass Spectrometry: Analyze the enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of glycosylation. For quantitative analysis, stable isotope labeling methods (e.g., SILAC, TMT) can be integrated into the workflow.

Signaling Pathways and Experimental Workflows

The use of this compound and related chemical reporters has been instrumental in elucidating the role of O-GlcNAcylation in various signaling pathways. O-GlcNAc modification can compete with phosphorylation for serine and threonine residues, thereby directly impacting the activity and localization of key signaling proteins.

The diagram above illustrates how cellular nutrient status (glucose) and stress converge on the Hexosamine Biosynthetic Pathway (HBP) to produce UDP-GlcNAc, the donor substrate for O-GlcNAc Transferase (OGT). This compound is metabolically converted to its UDP-sugar analog and is also utilized by OGT to modify proteins. This dynamic O-GlcNAcylation, regulated by OGT and O-GlcNAcase (OGA), impacts major downstream signaling pathways.

This workflow diagram outlines the key steps for identifying and quantifying glycoproteins using this compound. It begins with metabolic labeling of live cells, followed by cell lysis and bioorthogonal ligation to an azide-biotin probe. The labeled proteins are then enriched, digested, and analyzed by mass spectrometry to provide comprehensive data on the glycoproteome.

Metabolic Glycoengineering with Ac4GalNAl: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Principles, Methodologies, and Applications of Metabolic Glycoengineering Utilizing N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAl).

This guide provides a comprehensive overview of metabolic glycoengineering (MGE) using the synthetic monosaccharide analog, N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAl). Tailored for researchers, scientists, and drug development professionals, this document details the underlying biochemical pathways, offers in-depth experimental protocols, presents quantitative data for experimental planning, and explores the implications of this powerful technique for cell biology and therapeutic development.

Introduction to Metabolic Glycoengineering with Ac4GalNAl

Metabolic glycoengineering is a powerful chemical biology tool that enables the introduction of unnatural, chemically-functionalized monosaccharides into the glycan structures of living cells.[1] By harnessing the cell's own metabolic machinery, researchers can remodel the cell surface and intracellular glycoproteins with bioorthogonal chemical reporters, such as azides or alkynes.[2] These reporters serve as handles for subsequent covalent modification with a variety of probes for visualization, enrichment, or functional studies.[2]

N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAl), a peracetylated derivative of N-azidoacetylgalactosamine (GalNAz), is a key reagent in this field. The acetyl groups enhance its cell permeability, allowing for efficient uptake.[3] Once inside the cell, non-specific esterases remove the acetyl groups, releasing GalNAz. This azido-sugar then enters the GalNAc salvage pathway, where it is converted into UDP-N-azidoacetylgalactosamine (UDP-GalNAz) and incorporated into O-linked glycoproteins.[3] This process effectively tags cellular glycoproteins with azide groups, which can then be detected and manipulated using "click chemistry".

The Metabolic Pathway of Ac4GalNAl

The incorporation of Ac4GalNAl into cellular glycans proceeds via the GalNAc salvage pathway. The key steps are outlined below and illustrated in the following diagram.

-

Cellular Uptake and Deacetylation: The peracetylated and cell-permeable Ac4GalNAl enters the cell. Cytosolic esterases then remove the four acetyl groups to yield N-azidoacetylgalactosamine (GalNAz).

-

Phosphorylation: GalNAc kinase (GALK2) phosphorylates GalNAz at the 1-position to produce GalNAz-1-phosphate.

-

Activation to UDP-sugar: UDP-GalNAc pyrophosphorylase (AGX1/2) converts GalNAz-1-phosphate to the activated sugar nucleotide, UDP-GalNAz.

-

Incorporation into Glycans: Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) utilize UDP-GalNAz as a substrate to initiate mucin-type O-glycosylation by transferring GalNAz to serine or threonine residues on proteins.

-

Epimerization (Cross-talk): UDP-GalNAz can be interconverted with its C4 epimer, UDP-N-azidoacetylglucosamine (UDP-GlcNAz), by the enzyme UDP-galactose 4'-epimerase (GALE).[4] This allows for the potential labeling of O-GlcNAc-modified nucleocytoplasmic proteins.[4]

Quantitative Data on Ac4GalNAl Incorporation

The efficiency of Ac4GalNAl incorporation into cellular glycoproteins can be quantified using techniques such as flow cytometry following a click reaction with a fluorescent alkyne probe. The following tables summarize quantitative data from studies on Chinese Hamster Ovary (CHO) cells.

Table 1: Dose-Dependent Incorporation of Ac4GalNAz into CHO Cell Surface Glycoproteins

| Ac4GalNAz Concentration (µM) | Mean Fluorescence Intensity (MFI) |

| 0 | ~10 |

| 10 | ~150 |

| 25 | ~250 |

| 50 | ~300 |

| 100 | ~300 |

Data adapted from a study analyzing CHO cells treated with varying concentrations of Ac4GalNAz, followed by staining with phosphine-FLAG and a FITC-conjugated anti-FLAG antibody, and analysis by flow cytometry. Saturation of labeling was observed at approximately 50 µM.[5]

Table 2: Competitive Metabolism of Ac4GalNAz with Natural Sugars in CHO Cells

| Competitor (5 mM) | % Inhibition of Ac4GalNAz (50 µM) Labeling |

| Galactose (Gal) | No significant inhibition |

| N-acetylglucosamine (GlcNAc) | Partial inhibition |

| N-acetylgalactosamine (GalNAc) | Complete inhibition |

This data demonstrates that Ac4GalNAz is metabolized through the GalNAc salvage pathway, as its incorporation is outcompeted by the natural substrate GalNAc.[5]

Detailed Experimental Protocols

This section provides a detailed methodology for the metabolic labeling of mammalian cells with Ac4GalNAl, followed by detection of the incorporated azide groups via copper-catalyzed click chemistry (CuAAC) and analysis by flow cytometry.

Metabolic Labeling of Cultured Mammalian Cells with Ac4GalNAl

Materials:

-

N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAl)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., CHO, HeLa, Jurkat)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture plates or flasks

Procedure:

-

Prepare Ac4GalNAl Stock Solution: Prepare a 50 mM stock solution of Ac4GalNAl in sterile DMSO. Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the labeling period. Allow cells to adhere overnight.

-

Metabolic Labeling: The following day, dilute the Ac4GalNAl stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (typically 25-50 µM). Remove the old medium from the cells and replace it with the Ac4GalNAl-containing medium.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time may vary depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Quench trypsin activity with medium containing serum.

-

Suspension cells: Transfer the cell suspension to a conical tube.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step twice to remove any unincorporated Ac4GalNAl. The cells are now ready for click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Flow Cytometry

Materials:

-

Azide-labeled cells from the previous protocol

-

Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne, DBCO-fluorophore for copper-free click chemistry)

-

Click-iT™ Cell Reaction Buffer Kit or individual components:

-

Copper (II) sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometry tubes

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a single sample, mix the following in order:

-

435 µL PBS

-

20 µL of 10X Click-iT Reaction Buffer

-

10 µL of 50 mM CuSO4

-

2.5 µL of 1 mM Alkyne-fluorophore

-

25 µL of 1 M Sodium Ascorbate

-

Vortex briefly to mix. Note: The concentrations and volumes may need to be optimized based on the specific click chemistry kit and cell number.

-

-

Cell Staining: Resuspend the washed, azide-labeled cell pellet (up to 1 x 10^6 cells) in 500 µL of the click reaction cocktail.

-

Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

-

Washing: Add 1 mL of flow cytometry staining buffer to the tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL) and analyze on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Impact on Cellular Signaling Pathways

A critical consideration in metabolic glycoengineering is the potential for the unnatural sugar to perturb cellular physiology, including signaling pathways. While the incorporation of Ac4GalNAl provides a powerful tool for studying glycosylation, it is important to be aware of potential off-target effects.

Currently, there is a lack of comprehensive studies, such as phosphoproteomics analyses, that specifically delineate the global impact of Ac4GalNAl on cellular signaling cascades. However, it is well-established that glycosylation itself plays a crucial role in regulating a wide array of signaling pathways. Changes in the glycosylation status of cell surface receptors, for instance, can alter their ligand-binding affinities, dimerization, and downstream signaling.

Studies on other azide-modified sugars, such as Ac4ManNAz, have shown that at higher concentrations, these molecules can influence cellular processes like proliferation, migration, and gene expression, potentially through modulation of pathways like MAPK and PI3K-Akt.[6] Given that Ac4GalNAz can be epimerized to UDP-GlcNAz, it is plausible that it could also impact O-GlcNAcylation, a key regulator of intracellular signaling and transcription.

Therefore, when designing experiments with Ac4GalNAl, it is crucial to:

-

Use the lowest effective concentration to achieve sufficient labeling while minimizing potential physiological perturbations.

-

Include appropriate controls, such as untreated cells and cells treated with the natural counterpart (GalNAc), to assess any non-specific effects.

-

Validate key findings using complementary approaches.

Further research is needed to fully elucidate the specific effects of Ac4GalNAl on cellular signaling pathways. Such studies will be invaluable for the interpretation of data obtained using this powerful metabolic labeling tool and for its continued development in drug discovery and cell therapy.

Conclusion

Metabolic glycoengineering with Ac4GalNAl offers a robust and versatile platform for the study of O-linked glycosylation in living systems. By enabling the introduction of a bioorthogonal azide handle into cellular glycoproteins, this technique facilitates a wide range of applications, from the visualization of glycan dynamics to the proteomic identification of glycosylated proteins. This guide provides a foundational understanding of the principles and methodologies involved, equipping researchers with the knowledge to effectively design and execute experiments using Ac4GalNAl. As our understanding of the interplay between glycosylation and cellular function continues to grow, tools like Ac4GalNAl will undoubtedly play a pivotal role in advancing the frontiers of glycobiology and its application in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative phosphoproteomics reveals crosstalk between phosphorylation and O-GlcNAc in the DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-Glycan Labeling with (2S)-Ac4GalNAl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of (2S)-Ac4GalNAl for the metabolic labeling of O-linked glycans. O-glycans play a crucial role in a multitude of cellular processes, and their aberrant glycosylation is a hallmark of various diseases, including cancer. The ability to specifically label and visualize O-glycans is therefore of paramount importance in basic research and for the development of novel therapeutics and diagnostics.

Core Principle: Metabolic Glycoengineering and Bioorthogonal Chemistry

The labeling of O-glycans with this compound is achieved through a powerful two-step strategy: metabolic glycoengineering followed by a bioorthogonal chemical reaction.

Metabolic Glycoengineering: This technique leverages the cell's own metabolic pathways to incorporate a synthetic, chemically-tagged monosaccharide into newly synthesized glycans. This compound, a peracetylated N-pentynoyl-D-galactosamine, is a synthetic analog of the natural O-glycan precursor, N-acetyl-D-galactosamine (GalNAc). The peracetylated form enhances cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing the active labeling agent. This modified galactosamine derivative is then processed by the cellular machinery and incorporated into O-glycans by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs).

Bioorthogonal Chemistry: The incorporated (2S)-GalNAl bears a terminal alkyne group, a chemical handle that is inert within the biological system. This "bioorthogonal" reporter can be specifically detected by reacting it with a molecule carrying a complementary azide group, typically attached to a fluorescent dye or a biotin tag for visualization or enrichment, respectively. The most common bioorthogonal reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data on Labeling Efficiency

While specific quantitative data for this compound is not extensively available in the literature, data from its close azide-containing analog, Ac4GalNAz, provides valuable insights into the expected labeling efficiency. The efficiency of metabolic labeling can be influenced by several factors, including cell type, concentration of the labeling reagent, and incubation time.

Table 1: Semi-Quantitative Analysis of Ac4GalNAz Labeling

| Cell Line | Concentration of Ac4GalNAz | Incubation Time | Method of Detection | Observed Labeling Efficiency | Reference |

| Jurkat | 25 µM | 3 days | Flow Cytometry (after click chemistry with a fluorescent alkyne) | Significant increase in fluorescence compared to control | [1] |

| CHO | 50 µM | 2 days | Flow Cytometry (after Staudinger ligation with a FLAG-phosphine probe) | ~30-fold higher fluorescence than untreated cells | [2] |

| COS-7 | 50 µM | 3 days | Western Blot of a recombinant glycoprotein (GlyCAM-1) | Strong labeling of the target glycoprotein | [2] |

Note: The labeling efficiency of this compound is expected to be comparable to that of Ac4GalNAz, as the primary determinant of incorporation is the recognition of the galactosamine core by the cellular machinery, which is identical in both molecules.

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of O-glycans with this compound and subsequent detection via click chemistry. Optimization for specific cell lines and experimental goals is recommended.

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.

-

Labeling: Add the this compound stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (37°C, 5% CO2).

-

Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated labeling reagent. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Detection of Labeled O-Glycans via Copper-Free Click Chemistry (SPAAC) for Live Cell Imaging

This protocol is suitable for the visualization of labeled O-glycans on the surface of living cells.

-

Reagent Preparation:

-

Prepare a stock solution of a cell-impermeable azide-functionalized fluorescent dye (e.g., an Alexa Fluor azide) in DMSO.

-

Prepare a stock solution of a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye in DMSO.

-

-

Labeling Reaction:

-

To the washed, this compound-labeled live cells, add the DBCO-fluorophore to the culture medium at a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove unreacted dye.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Detection and Enrichment of Labeled Glycoproteins via CuAAC for Proteomic Analysis

This protocol is designed for the analysis of the O-glycoproteome from cell lysates.

-

Cell Lysis: Lyse the this compound-labeled cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

CuAAC Reaction:

-

To a defined amount of protein lysate (e.g., 1 mg), add the following reagents in order:

-

Azide-biotin tag

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Copper(II) sulfate (CuSO4)

-

Freshly prepared sodium ascorbate to reduce Cu(II) to Cu(I)

-

-

Incubate the reaction for 1 hour at room temperature.

-

-

Protein Precipitation: Precipitate the proteins to remove excess reaction reagents.

-

Enrichment of Biotinylated Glycoproteins:

-

Resuspend the protein pellet in a buffer compatible with streptavidin affinity chromatography.

-

Add streptavidin-conjugated beads and incubate to capture the biotinylated glycoproteins.

-

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound glycoproteins and digest them into peptides using trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled glycoproteins.

Signaling Pathways and Logical Relationships

Metabolic Crosstalk

A crucial aspect to consider when using galactosamine analogs for O-glycan labeling is the potential for metabolic crosstalk. The incorporated UDP-(2S)-GalNAl can be a substrate for the enzyme UDP-galactose-4-epimerase (GALE), which can convert it to UDP-(2S)-GlcNAl. This epimerized product can then be incorporated into N-glycans and O-GlcNAc modifications, leading to off-target labeling. The extent of this crosstalk can vary between cell types.

References

The intricate world of O-GalNAc Glycans: A Technical Guide to Biosynthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of O-GalNAc glycans, from the initial attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues to the elongation and termination of these complex structures. This document details the key enzymatic steps, summarizes quantitative data on glycan alterations in disease, provides detailed experimental protocols for their study, and visualizes the core biosynthetic pathways and their involvement in cellular signaling.

The Core of O-GalNAc Glycan Biosynthesis

O-GalNAc glycosylation, also known as mucin-type O-glycosylation, is a critical post-translational modification influencing protein stability, folding, and function.[1] This intricate process is initiated in the Golgi apparatus and involves a series of enzymatic reactions catalyzed by a large family of glycosyltransferases.[2][3]

The biosynthesis can be broadly categorized into three main stages:

-

Initiation: The process begins with the transfer of GalNAc from a UDP-GalNAc donor to the hydroxyl group of a serine or threonine residue on a polypeptide chain. This initial step is catalyzed by a family of 20 polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The resulting structure, GalNAcα1-O-Ser/Thr, is known as the Tn antigen.[4]

-

Core Structure Formation: Following initiation, the Tn antigen can be extended to form one of eight core structures, with Cores 1, 2, 3, and 4 being the most common.[3]

-

Core 1 (T antigen): Formed by the addition of a galactose (Gal) residue to the GalNAc of the Tn antigen, catalyzed by Core 1 β1,3-galactosyltransferase (C1GALT1).[4]

-

Core 2: Synthesized by the addition of an N-acetylglucosamine (GlcNAc) residue to the GalNAc of Core 1, a reaction catalyzed by Core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs).[5]

-

Core 3: Formed by the addition of a GlcNAc residue directly to the Tn antigen.

-

Core 4: Arises from the addition of a GlcNAc residue to Core 3.

-

-

Elongation and Termination: The core structures are further elongated by the sequential addition of various monosaccharides, including galactose, GlcNAc, and fucose, creating linear or branched chains. The process is terminated by the addition of sialic acid residues, which prevents further elongation.[4] A key example is the formation of the Sialyl-Tn (STn) antigen, where a sialic acid is added to the GalNAc of the Tn antigen by the sialyltransferase ST6GalNAc-I.[6]

Quantitative Alterations of O-GalNAc Glycans in Cancer

Aberrant O-glycosylation is a hallmark of many cancers, leading to the expression of tumor-associated carbohydrate antigens (TACAs), such as the Tn, STn, and T antigens.[5] These changes are often due to the dysregulation of glycosyltransferase expression and activity.[5]

Table 1: O-Glycan Profile Changes in Colorectal Cancer vs. Healthy Colon Epithelium

| O-Glycan Feature | Change in Cancer | Predominant Core Structure in Cancer | Predominant Core Structure in Healthy Tissue | Reference(s) |

| Overall Profile | Over 100 O-glycans detected in cancerous regions with absence in normal mucosa. | Core 2 | Core 3 | [7] |

| Core 2 O-Glycans | Upregulated | ✓ | [8] | |

| Core 3 O-Glycans | Downregulated | ✓ | [8] | |

| α2-3 Sialylation | Upregulated | ✓ | [8] | |

| α2-6 Sialylation of Core GalNAc | Downregulated | ✓ | [8] | |

| (sialyl-)LewisX/A on Core 2 | Upregulated | ✓ | [7][8] | |

| (sialyl-)LewisX/A on Core 3 | Downregulated | ✓ | [7] |

Table 2: O-Glycan Alterations in Breast Cancer

| O-Glycan Feature | Change in Breast Cancer | Associated Factors | Reference(s) |

| Tn antigen | Increased expression | Common in over 90% of breast cancers. | [5] |

| Core 2 glycans | Loss of expression | Common alteration. | [5] |

| Sialylation | Increased | Often seen with terminating sialic acid residues due to up-regulation of sialyltransferases. | [5][9] |

| Core 1 based glycans | Predominant in ER+ cancers | [5] | |

| Core 2 based glycans | Predominant in ER- cancers | Overexpression of C1GALT1 and GCNT1. | [5] |

| Sialyl T (Isomer 1 - Neu5Acα2,3Galβ1,3GalNAc) | Significantly downregulated in brain metastasis cell line (231BR) vs. primary cancer cell line (231). | [10] | |

| Sialyl T (Isomer 2 - Galβ1,3(Neu5Acα2,6)GalNAc) | Significantly upregulated in brain metastasis cell line (231BR) vs. primary cancer cell line (231). | [10] |

Experimental Protocols

Reductive β-Elimination for O-Glycan Release

This method is used to chemically release O-linked glycans from glycoproteins.

Materials:

-

Glycoprotein sample

-

Sodium hydroxide (NaOH) solution (0.1 M to 1 M)

-

Sodium borohydride (NaBH₄) solution (1 M in 50 mM KOH)

-

Acetic acid or hydrochloric acid for neutralization

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Deionized water

Procedure:

-

Sample Preparation: Dissolve the glycoprotein sample in deionized water. For in-gel samples, excise the protein band from an SDS-PAGE gel and cut it into small pieces.

-

Alkaline Treatment and Reduction:

-

For samples in solution, add an equal volume of 2 M NaBH₄ in 100 mM NaOH.

-

For in-gel samples, add 1 M NaBH₄ in 50 mM KOH solution to the gel pieces.[11]

-

Incubate the mixture at 45-50°C for 16-24 hours. This process cleaves the O-glycosidic bond and simultaneously reduces the newly formed reducing end to an alditol, preventing "peeling" reactions.[12]

-

-

Neutralization: Carefully neutralize the reaction by the dropwise addition of acetic acid or hydrochloric acid on ice until the pH is neutral.[12]

-

Desalting: Remove salts from the sample using a cation exchange resin.[11]

-

Further Purification: The released O-glycan alditols can be further purified using solid-phase extraction with porous graphitized carbon (PGC).

Analysis of Released O-Glycans by PGC-LC-MS/MS

This protocol describes the analysis of released O-glycans using Porous Graphitized Carbon Liquid Chromatography coupled to Tandem Mass Spectrometry.

Materials:

-

Released and purified O-glycan sample

-

LC-MS system with a PGC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: Resuspend the purified O-glycan sample in the initial mobile phase conditions.

-

Chromatographic Separation:

-

Inject the sample onto the PGC column.

-

Elute the glycans using a gradient of increasing Mobile Phase B. The gradient will depend on the specific glycans being analyzed but a typical gradient might run from 5% to 45% B over 60 minutes.

-

-

Mass Spectrometric Analysis:

-

Analyze the eluting glycans using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

-

Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact glycan alditols.

-

Perform tandem MS (MS/MS) on the most abundant precursor ions to obtain fragmentation data for structural elucidation. Cross-ring fragmentation in negative mode provides diagnostic ions for linkage analysis.[13]

-

-

Data Analysis:

-

Identify the glycan compositions based on the accurate mass measurements from the full scan MS.

-

Interpret the MS/MS fragmentation patterns to determine the sequence and linkage of the monosaccharide units. Software tools like GlycoWorkbench can aid in this process.

-

Lectin Affinity Chromatography for Glycoprotein Enrichment

This protocol is for the enrichment of glycoproteins with specific glycan structures using lectins immobilized on a solid support.

Materials:

-

Biological sample (e.g., cell lysate, serum)

-

Lectin-agarose resin (e.g., Wheat Germ Agglutinin (WGA)-agarose for GlcNAc/Sialic acid binding glycoproteins)

-

Binding Buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4)

-

Washing Buffer (e.g., Binding Buffer with 0.1-0.5% Triton X-100)

-

Elution Buffer (e.g., 0.5 M N-acetylglucosamine in Binding Buffer)

Procedure:

-

Column Preparation: Pack a chromatography column with the lectin-agarose resin and equilibrate with at least 10 column volumes of Binding Buffer.

-

Sample Application: Apply the prepared biological sample to the column at a low flow rate to allow for efficient binding of the target glycoproteins to the lectin.

-

Washing: Wash the column with 5-10 column volumes of Washing Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound glycoproteins by applying 5 column volumes of Elution Buffer. The eluting sugar will compete with the glycoproteins for binding to the lectin, thus releasing them from the column.

-

Analysis of Eluted Glycoproteins: The enriched glycoproteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualization of Biosynthetic and Signaling Pathways

O-GalNAc Glycan Core Biosynthesis Pathway

Caption: Biosynthesis of common O-GalNAc glycan core structures.

O-Glycosylation in Notch Signaling

O-glycosylation plays a crucial role in regulating the Notch signaling pathway, which is essential for cell fate decisions. Specifically, O-glycans on the extracellular domain of the Notch receptor influence its interaction with its ligands (e.g., Delta-like and Jagged).[14][15]

Caption: Role of O-glycosylation in the Notch signaling pathway.

References

- 1. Colorectal cancer cell lines show striking diversity of their O-glycome reflecting the cellular differentiation phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoproteomics with FragPipe | FragPipe [fragpipe.nesvilab.org]

- 3. researchgate.net [researchgate.net]

- 4. The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosylation and its implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specific (sialyl-)Lewis core 2 O-glycans differentiate colorectal cancer from healthy colon epithelium [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. O-linked mucin-type glycosylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-Glycome Profiling of Breast Cancer Cell Lines to Understand Breast Cancer Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardization of PGC-LC-MS-based glycomics for sample specific glycotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O-Glycan Beta Elimination: Mechanism, Protocols & Profiling - Creative Proteomics [creative-proteomics.com]

- 13. Comprehensive O-Glycan Analysis by Porous Graphitized Carbon Nanoliquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synergistic regulation of Notch signaling by different O-glycans promotes hematopoiesis [frontiersin.org]

- 15. Significance of glycosylation in Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Peracetylation in Enhancing Cell Permeability of N-azidoacetylgalactosamine (Ac4GalNAl) for Metabolic Glycoengineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metabolic glycoengineering is a powerful technique that allows for the introduction of unnatural monosaccharide analogs into cellular glycans. These modified sugars serve as chemical reporters, enabling the visualization, tracking, and functional study of glycoconjugates. N-azidoacetylgalactosamine (GalNAz) is a key analog for studying O-glycans, but its cellular uptake is inefficient. To overcome this, it is delivered as a peracetylated prodrug, N-azidoacetylgalactosamine tetraacetate (Ac4GalNAl). This guide elucidates the fundamental role of peracetylation in enhancing the cell permeability of Ac4GalNAl, providing a comprehensive overview of the underlying mechanisms, quantitative comparisons, and detailed experimental protocols.

The Mechanism: Overcoming the Polarity Barrier

The primary challenge for the cellular uptake of monosaccharides like GalNAz is their hydrophilic nature, which hinders passive diffusion across the lipophilic cell membrane. Peracetylation, the process of replacing the four hydroxyl groups of GalNAz with acetate esters, fundamentally alters the molecule's physicochemical properties.

-

Increased Lipophilicity: The four acetyl groups render Ac4GalNAl significantly more lipophilic (fat-soluble) than its unmodified counterpart. This increased lipophilicity facilitates its passive diffusion across the cell membrane, bypassing the need for specific cell surface transporters that are often a rate-limiting factor for natural sugar uptake.[1][2][3][4]

-

Intracellular Trapping: Once inside the cell, ubiquitous cytosolic esterases efficiently cleave the acetyl groups. This enzymatic action regenerates the polar GalNAz molecule.[2][3][4][5] The now hydrophilic GalNAz is effectively trapped within the cytoplasm, as it can no longer freely diffuse back across the cell membrane. This creates a concentration gradient that drives further uptake of Ac4GalNAl.

-

Metabolic Incorporation: The trapped GalNAz is then recognized by the cellular machinery of the GalNAc salvage pathway and incorporated into O-glycans on newly synthesized proteins.[6]

This "prodrug" strategy ensures a much higher intracellular concentration of the desired sugar analog than can be achieved by administering the non-acetylated form directly.

References

- 1. researchgate.net [researchgate.net]

- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tracking surface glycans on live cancer cells with single molecule sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of Ac4GalNAl for GalNAc Transferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin-type O-glycosylation, initiated by a family of up to 20 human polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), is a critical post-translational modification influencing a vast array of biological processes, from protein stability and function to cell signaling and adhesion. The dysregulation of O-glycosylation is implicated in numerous diseases, including cancer and developmental disorders, making the study of GalNAc-T activity a key area of research.

Ac4GalNAl (tetraacylated N-pentynoyl-D-galactosamine) is a metabolic chemical reporter that has emerged as a powerful tool for studying O-glycosylation. As a cell-permeable analog of the natural substrate N-acetyl-D-galactosamine (GalNAc), Ac4GalNAl is processed by the cell's glycosylation machinery and incorporated into O-glycans. The terminal alkyne group of Ac4GalNAl allows for bioorthogonal ligation via "click chemistry," enabling the visualization, enrichment, and identification of glycosylated proteins.

This technical guide provides an in-depth exploration of the specificity of Ac4GalNAl for GalNAc transferases. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimental frameworks to effectively utilize Ac4GalNAl in their studies of O-glycosylation. The guide details the metabolic processing of Ac4GalNAl, presents a comparative (though currently incomplete) overview of its utilization by different GalNAc-T isoforms, and provides comprehensive experimental protocols for its application.

Metabolic Processing and Incorporation of Ac4GalNAl

The utility of Ac4GalNAl as a probe for O-glycosylation hinges on its metabolic conversion into a substrate that can be recognized and utilized by GalNAc transferases. The generally accepted metabolic pathway for Ac4GalNAl is analogous to that of other peracetylated sugar analogs, such as Ac4GalNAz.[1][2]

As depicted in Figure 1, the process begins with the passive diffusion of the peracetylated and hydrophobic Ac4GalNAl across the cell membrane into the cytoplasm. Once inside, cytosolic esterases remove the acetyl groups, yielding GalNAl. This free monosaccharide is then phosphorylated by galactokinase-2 (GALK2) to form GalNAl-1-phosphate. Subsequently, UDP-GalNAc pyrophosphorylase (AGX1/2) converts GalNAl-1-phosphate into the activated sugar nucleotide donor, UDP-GalNAl.

This UDP-GalNAl can then be utilized by GalNAc transferases in the Golgi apparatus to transfer the GalNAl moiety onto serine or threonine residues of nascent polypeptide chains. A potential competing pathway involves the epimerization of UDP-GalNAl to UDP-GlcNAl by the UDP-galactose-4'-epimerase (GALE). This epimerization can lead to the incorporation of the alkyne-modified sugar into other glycan types, such as N-glycans and O-GlcNAc modifications on nucleocytoplasmic proteins, a factor that must be considered when interpreting labeling results.[2]

Data Presentation: Specificity of GalNAc Transferases

A comprehensive understanding of the specificity of Ac4GalNAl requires a quantitative comparison of its utilization by different GalNAc-T isoforms relative to the natural substrate, UDP-GalNAc. This is typically achieved by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), for each enzyme with both substrates.

Table 1: Kinetic Parameters of Human GalNAc-T Isoforms with UDP-GalNAc

| GalNAc-T Isoform | Peptide Acceptor | Km (UDP-GalNAc) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| GalNAc-T1 | MUC5AC-A | 13 ± 2 | 0.25 ± 0.01 | 1.9 x 104 | [3] |

| GalNAc-T2 | EA2 peptide | 7.8 ± 1.2 | 0.11 ± 0.01 | 1.4 x 104 | [4] |

| GalNAc-T3 | MUC1a (60-mer) | 18 ± 3 | 0.04 ± 0.002 | 2.2 x 103 | [5] |

| GalNAc-T12 | DR peptide | 35 ± 5 | 0.09 ± 0.004 | 2.6 x 103 | [3] |

Table 2: Hypothetical Kinetic Parameters of Human GalNAc-T Isoforms with UDP-Ac4GalNAl

Disclaimer: The following data is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

| GalNAc-T Isoform | Peptide Acceptor | Km (UDP-Ac4GalNAl) (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| GalNAc-T1 | MUC5AC-A | Value | Value | Value |

| GalNAc-T2 | EA2 peptide | Value | Value | Value |

| GalNAc-T3 | MUC1a (60-mer) | Value | Value | Value |

| GalNAc-T12 | DR peptide | Value | Value | Value |

Experimental Protocols

The following protocols provide a framework for researchers to investigate the specificity of Ac4GalNAl for GalNAc transferases and to utilize this tool for broader studies of O-glycosylation.

Protocol 1: In Vitro GalNAc-T Activity Assay with Ac4GalNAl

This protocol describes an in vitro assay to determine the kinetic parameters of a specific GalNAc-T isoform for UDP-Ac4GalNAl.

Materials:

-

Recombinant, purified GalNAc-T isoform of interest

-

Peptide substrate with a known glycosylation site for the chosen GalNAc-T isoform

-

UDP-Ac4GalNAl (synthesized or commercially available)

-

UDP-GalNAc (as a positive control)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.1% Triton X-100

-

Quenching Solution: 1% Trifluoroacetic Acid (TFA)

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 50 µL and contain the assay buffer, a fixed concentration of the GalNAc-T isoform, and a fixed concentration of the peptide substrate.

-

Substrate Titration: To separate sets of tubes, add varying concentrations of either UDP-Ac4GalNAl or UDP-GalNAc. A typical concentration range would be from 0.1 to 10 times the expected Km.

-

Initiate Reaction: Initiate the reactions by transferring the tubes to a 37°C water bath.

-

Time Course: At specific time points (e.g., 0, 5, 10, 20, 30 minutes), quench the reaction by adding 5 µL of 1% TFA.

-

Analysis by LC-MS: Analyze the quenched reaction mixtures by HPLC-MS to separate the glycosylated peptide from the unglycosylated peptide and to quantify the amount of product formed.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: Metabolic Labeling of Cells with Ac4GalNAl

This protocol details the procedure for metabolically labeling glycoproteins in cultured cells with Ac4GalNAl.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Ac4GalNAl stock solution (e.g., 10 mM in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4GalNAl (typically 25-100 µM). Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the Ac4GalNAl.

-

Cell Harvest:

-

For adherent cells, wash the cells twice with ice-cold PBS. Add lysis buffer and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in lysis buffer.

-

-

Lysate Preparation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.

Protocol 3: Click Chemistry-based Detection and Analysis of Ac4GalNAl-labeled Glycoproteins

This protocol describes the detection of alkyne-labeled glycoproteins in cell lysates using a fluorescent azide probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Ac4GalNAl-labeled cell lysate (from Protocol 2)

-

Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel imager

-

Western blot apparatus and antibodies (for subsequent analysis)

Procedure:

-

Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 50 µL reaction, mix the following in order:

-

Cell lysate (containing 20-50 µg of protein)

-

Azide-fluorophore (final concentration 10-50 µM)

-

CuSO₄ (final concentration 1 mM)

-

THPTA (final concentration 1 mM)

-

Sodium ascorbate (final concentration 2 mM)

-

-

Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Sample Preparation for SDS-PAGE: Add SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

In-gel Fluorescence Imaging: Visualize the labeled glycoproteins directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

(Optional) Western Blot Analysis: Transfer the proteins to a membrane and perform a standard Western blot to identify specific labeled proteins.

Conclusion

Ac4GalNAl is a valuable tool for the study of mucin-type O-glycosylation, enabling the metabolic labeling and subsequent analysis of glycoproteins. While its specificity for individual GalNAc-T isoforms is a critical parameter for the precise interpretation of experimental results, a comprehensive quantitative dataset is not yet available. This guide has provided the known context for Ac4GalNAl metabolism and utilization, along with detailed experimental protocols that empower researchers to determine these specificities in their systems of interest. By combining metabolic labeling with quantitative in vitro assays and mass spectrometry-based proteomics, a deeper understanding of the intricate roles of individual GalNAc-T isoforms in health and disease can be achieved. The continued application and characterization of chemical tools like Ac4GalNAl will undoubtedly drive future discoveries in the field of glycobiology.

References

- 1. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of a recombinant UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ser and Thr acceptor preferences of the GalNAc-Ts vary among isoenzymes to modulate mucin-type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of Alkyne-Modified Monosaccharides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of alkyne-modified monosaccharides, crucial tools in modern chemical biology and drug development. We will delve into their synthesis, reactivity, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows.

Introduction to Alkyne-Modified Monosaccharides

Alkyne-modified monosaccharides are sugar molecules that have been chemically functionalized to contain an alkyne group. This small, bioorthogonal handle allows for highly specific chemical reactions to be performed in complex biological environments.[1] The introduction of an alkyne moiety into a monosaccharide creates a powerful tool for a variety of applications, most notably in the field of bioconjugation and metabolic labeling.

The primary utility of these modified sugars lies in their ability to participate in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This reaction is highly efficient, selective, and biocompatible, allowing for the covalent attachment of probes (such as fluorophores or biotin) to alkyne-labeled biomolecules.[1]

Synthesis of Alkyne-Modified Monosaccharides

The synthesis of alkyne-modified monosaccharides typically involves the introduction of an alkyne-containing group onto a sugar backbone. Several methods exist, with the choice of method depending on the desired position of the alkyne and the specific monosaccharide.

A common strategy involves the per-O-acetylation of a monosaccharide followed by the introduction of a propargyl group. For example, the synthesis of propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside can be achieved by reacting per-O-acetylated mannose with propargyl alcohol in the presence of a Lewis acid catalyst like boron trifluoride etherate.[3]

Table 1: Representative Yields for the Synthesis of Alkyne-Modified Monosaccharides

| Alkyne-Modified Monosaccharide | Starting Material | Synthetic Method | Reported Yield (%) | Reference |

| Propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | Per-O-acetylated mannose | Boron trifluoride etherate catalyzed propargylation | 66 | [3] |

| 1,3,4,6-Tetra-O-acetyl-N-propargyl-D-glucosamine | Glucosamine hydrochloride | Multi-step synthesis involving acylation and propargylation | ~40-50 (overall) | [4] |

| 1-O-Propargyl-α-D-mannose | D-mannose | Sulfuric acid catalyzed propargylation | 37 | [3] |

Reactivity and Stability

The reactivity of alkyne-modified monosaccharides is dominated by the chemistry of the alkyne group. The terminal alkyne is a versatile functional group that can undergo a variety of addition and cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of alkyne-modified monosaccharides is the CuAAC reaction. This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule. The reaction is highly efficient and specific, proceeding readily in aqueous environments, making it ideal for biological applications.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst.[5]

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

| MeO-DIBO | Phenyl Sydnone | CD₃CN/D₂O (9:1) | 0.28 ± 0.01 | [6] |

| MeO-DIBAC | Phenyl Sydnone | CD₃CN/D₂O (9:1) | 0.89 ± 0.02 | [6] |

| BCN | Phenyl Sydnone | CD₃CN/D₂O (9:1) | 0.041 ± 0.001 | [6] |

Stability

The stability of alkyne-modified monosaccharides is an important consideration for their use in biological systems. The glycosidic bond and the protecting groups can be susceptible to hydrolysis, particularly at acidic or basic pH. The stability of the alkyne group itself is generally high under physiological conditions. However, the stability of the entire molecule can be influenced by the specific protecting groups used and the nature of the glycosidic linkage. For instance, multilayer films constructed with phenylboronic acid (PBA)-modified polymers and PVA show pH-dependent stability, with destabilization occurring in neutral and acidic solutions.[7]

Applications in Research and Drug Development

Alkyne-modified monosaccharides have become indispensable tools in various areas of research and drug development.

Metabolic Labeling of Glycans

One of the most powerful applications is in metabolic oligosaccharide engineering (MOE). Cells are fed with alkyne-modified monosaccharides, which are then incorporated into cellular glycans by the cell's own biosynthetic machinery.[8] The incorporated alkyne tag can then be visualized or enriched using click chemistry, allowing for the study of glycan trafficking, localization, and dynamics.[9]

Glycoproteomics

In glycoproteomics, alkyne-modified monosaccharides are used to identify and quantify glycosylated proteins.[4][10] After metabolic labeling, the alkyne-tagged glycoproteins can be selectively captured and enriched, followed by identification and site-mapping by mass spectrometry.[11][12]

Drug Development

In drug development, alkyne-modified monosaccharides can be used to study the glycosylation of therapeutic proteins, which can impact their efficacy and immunogenicity. They can also be used to develop targeted drug delivery systems by conjugating drugs to specific glycoproteins on the surface of cells.

Experimental Protocols

Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-α-D-Mannopyranoside

This protocol is adapted from Krabicová et al. (2022).[3]

Materials:

-

Per-O-acetylated D-mannose

-

Propargyl alcohol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve per-O-acetylated D-mannose (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add propargyl alcohol (5.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add BF₃·OEt₂ (5.0 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.

Metabolic Labeling of Cells with Alkyne-Modified Monosaccharides and CuAAC

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

-

Cells of interest

-

Cell culture medium

-

Alkyne-modified monosaccharide (e.g., Ac₄ManNAl)

-

Azide-functionalized probe (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Imaging medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add the alkyne-modified monosaccharide to the cell culture medium at a final concentration of 25-100 µM.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation.

-

-

Cell Fixation and Permeabilization (for intracellular targets):

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

CuAAC Reaction (Click Chemistry):

-

Prepare the click reaction cocktail. For a final volume of 100 µL:

-

5 µL of 10 mM Azide-Fluor 488 in DMSO

-

10 µL of 10 mM CuSO₄ in water

-

10 µL of 50 mM THPTA in water

-

10 µL of 100 mM sodium ascorbate in water (freshly prepared)

-

65 µL of PBS

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Add imaging medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Mandatory Visualizations

Workflow for Metabolic Labeling and Glycoproteomic Analysis

Caption: Workflow for identifying glycoproteins using metabolic labeling and click chemistry.

Signaling Pathway Investigation using Alkyne-Modified Monosaccharides

Caption: Investigating signaling pathway effects on glycosylation using alkyne-modified monosaccharides.

References

- 1. bioclone.net [bioclone.net]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of unnatural sugars for the identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. pH- and sugar-sensitive multilayer films composed of phenylboronic acid (PBA)-modified poly(allylamine hydrochloride) (PBA-PAH) and poly(vinyl alcohol) (PVA): A significant effect of PBA content on the film stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 9. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 12. Incorporation of Unnatural Sugars for the Identification of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial Investigations of (2S)-Ac4GalNAl in Living Cells

The study of glycosylation in living systems has been revolutionized by metabolic oligosaccharide engineering (MOE), a powerful technique that enables the visualization and characterization of glycans in their native environment. A key player in this field is N-(4-pentynoyl)-galactosamine (tetraacylated), or this compound, an alkyne-containing analogue of N-acetylgalactosamine (GalNAc). This guide provides a comprehensive overview of the foundational principles, experimental protocols, and data associated with the initial use of this compound for labeling glycoproteins in living cells.

This compound leverages the cell's own metabolic machinery to incorporate a bioorthogonal alkyne handle into cellular glycans.[1][2] Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[3] The incorporated alkyne can then be selectively tagged with azide-functionalized probes via "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.[4][] This two-step approach allows for the precise and robust analysis of glycosylation dynamics.[4]

Metabolic Incorporation Pathway of this compound

The successful labeling of glycoproteins with this compound hinges on its metabolic acceptance and processing by the cell. The tetra-acetylated form of the molecule is crucial for enhancing its bioavailability and cell permeability.[6]

-

Cellular Uptake and Deacetylation : The peracetylated this compound readily crosses the cell membrane. Once inside the cytoplasm, cellular esterases efficiently remove the acetyl groups, liberating the active N-pentynoylgalactosamine (GalNAl).[6]

-

Hexosamine Salvage Pathway : The deacetylated GalNAl enters the hexosamine salvage pathway. It is first phosphorylated by the kinase GALK2 and subsequently converted into the nucleotide sugar UDP-GalNAl by the pyrophosphorylase AGX1/2.[1]

-

Glycosyltransferase Activity : UDP-GalNAl serves as a substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), the enzymes that initiate mucin-type O-linked glycosylation. These enzymes transfer the GalNAl moiety to serine and threonine residues on nascent polypeptide chains within the Golgi apparatus.[6]

-

Glycoprotein Labeling : The result is the formation of glycoproteins that are tagged with an alkyne functional group, ready for bioorthogonal ligation.

References

Methodological & Application

Application Notes and Protocols for (2S)-Ac4GalNAl Metabolic Labeling in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering with unnatural monosaccharides has emerged as a powerful tool for the study of glycosylation. (2S)-Ac4GalNAl, a peracetylated N-azidoacetylgalactosamine analog, is a key reagent in this field. Its cell-permeable nature allows it to enter cells and be processed by the glycosylation machinery. Inside the cell, esterases remove the acetyl groups, and the resulting GalNAz is converted into UDP-GalNAz. This azido-sugar is then incorporated into O-linked glycoproteins by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The presence of the bioorthogonal azide group enables the selective chemical tagging of these glycoproteins through click chemistry, allowing for their visualization, identification, and functional characterization.[1] This technique is invaluable for investigating the roles of glycosylation in various cellular processes and disease states, including cancer.[1]

Data Presentation

The following table summarizes typical experimental parameters for this compound metabolic labeling in cultured cells, derived from various studies. These values should be considered as starting points and may require optimization for specific cell lines and experimental goals.

| Parameter | Cell Line | Concentration | Incubation Time | Notes |

| This compound Concentration | CHO | 50 µM | 48 hours | Efficient labeling of cell surface glycoproteins observed.[2] |